3-(2,6-Difluorophenyl)-2-methylpropanoic acid
CAS No.:
Cat. No.: VC18129624
Molecular Formula: C10H10F2O2
Molecular Weight: 200.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10F2O2 |
|---|---|
| Molecular Weight | 200.18 g/mol |
| IUPAC Name | 3-(2,6-difluorophenyl)-2-methylpropanoic acid |
| Standard InChI | InChI=1S/C10H10F2O2/c1-6(10(13)14)5-7-8(11)3-2-4-9(7)12/h2-4,6H,5H2,1H3,(H,13,14) |
| Standard InChI Key | FRZDNMZHIZAHKX-UHFFFAOYSA-N |
| Canonical SMILES | CC(CC1=C(C=CC=C1F)F)C(=O)O |
Introduction
3-(2,6-Difluorophenyl)-2-methylpropanoic acid is a chemical compound characterized by the presence of a difluorophenyl group attached to a 2-methylpropanoic acid moiety. Its molecular formula is CHFO, and it has a molecular weight of approximately 200.182 g/mol. This compound is classified as an aromatic carboxylic acid due to the presence of both a carboxylic acid functional group and an aromatic ring.
Synthesis and Purification
The synthesis of 3-(2,6-Difluorophenyl)-2-methylpropanoic acid can be achieved through several methods, typically involving solvents such as dichloromethane or tetrahydrofuran. These reactions may require catalysts or specific temperatures to optimize yield and purity. The purification of the final product can be achieved through recrystallization or chromatography techniques.
Biological Activity and Applications
Research indicates that compounds with similar structures to 3-(2,6-Difluorophenyl)-2-methylpropanoic acid may exhibit anti-inflammatory or analgesic properties due to their ability to modulate pathways related to pain and inflammation. The difluorophenyl group enhances lipophilicity, allowing better membrane permeability and potential interactions with enzymes or receptors.
Comparison with Similar Compounds
While specific data on 3-(2,6-Difluorophenyl)-2-methylpropanoic acid is limited, compounds with similar difluorophenyl substitutions, such as 3-(2,5-Difluorophenyl)-2-methylpropanoic acid, have been studied for their potential pharmacological properties, particularly in enzyme inhibition and receptor modulation. Another related compound, 2-(3-Bromo-2,6-difluorophenyl)-2-methylpropanoic acid, exhibits significant biological activity and has been studied for its potential therapeutic properties in anti-inflammatory and anticancer contexts.
Research Findings and Future Directions
| Compound | Key Features | Biological Activity |
|---|---|---|
| 3-(2,6-Difluorophenyl)-2-methylpropanoic acid | Difluorophenyl group attached to a propanoic acid backbone | Potential anti-inflammatory or analgesic properties |
| 3-(2,5-Difluorophenyl)-2-methylpropanoic acid | Similar structure but with different fluorine positions | Enzyme inhibition and receptor modulation |
| 2-(3-Bromo-2,6-difluorophenyl)-2-methylpropanoic acid | Brominated and fluorinated aromatic ring | Anti-inflammatory and anticancer potential |
Future research should focus on elucidating the specific biological pathways modulated by 3-(2,6-Difluorophenyl)-2-methylpropanoic acid and exploring its therapeutic potential in various disease contexts.
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